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Abstract

This document provides a comprehensive technical overview of the discovery and
development of dCBP-1, a potent and selective heterobifunctional degrader of the
transcriptional co-activators p300 and CREB-binding protein (CBP). dCBP-1 is a Proteolysis
Targeting Chimera (PROTAC) that hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce
the proteasomal degradation of p300 and CBP. This guide details the molecule's mechanism of
action, in vitro efficacy, and the experimental methodologies employed in its characterization.
Furthermore, it explores the in silico-guided design process and the subsequent development
of analogs with improved pharmacokinetic profiles.

Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CBP (also known as
CREBBP or KAT3A) are critical transcriptional co-activators that play a central role in regulating
gene expression.[1] They function as histone acetyltransferases (HATs), modifying chromatin
structure and recruiting other transcriptional machinery to enhancer and promoter regions.[2][3]
Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making
them compelling therapeutic targets.[2]

Small molecule inhibitors targeting the bromodomain or the catalytic HAT domain of p300/CBP
have been developed. However, these inhibitors may only partially disrupt the multifaceted
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functions of these scaffold proteins.[1] The development of dCBP-1, a chemical degrader,
offers a powerful tool to study the consequences of complete p300/CBP ablation and presents
a promising therapeutic strategy.[1][4]

Discovery and Design of dCBP-1

The design of dCBP-1 was a rational, in silico-guided process.[4][5] Leveraging the known
structures of ligand-bound p300/CBP domains and the E3 ligase CRBN, a ternary complex was
modeled to predict the optimal chemical linkage of a p300/CBP-binding moiety and a CRBN-
recruiting ligand.[4] This computational approach facilitated the efficient synthesis of a highly
potent and selective degrader.[5]

Chemical Structure and Properties:

Property Value

CAS Number 2484739-25-3
Molecular Formula Cs1He3F2N11010
Molecular Weight 1028.11 g/mol

Mechanism of Action

dCBP-1 functions as a PROTAC to induce the degradation of p300 and CBP.[3] The molecule's
heterobifunctional nature allows it to simultaneously bind to both the target proteins
(p300/CBP) and the E3 ubiquitin ligase CRBN.[6] This proximity induces the formation of a
ternary complex, leading to the ubiquitination of p300/CBP and their subsequent degradation
by the proteasome.[3]
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dCBP-1 induced degradation of p300/CBP.

In Vitro Efficacy

dCBP-1 has demonstrated potent and rapid degradation of p300 and CBP in various cancer
cell lines, particularly in multiple myeloma.

Degradation of p300/CBP

Treatment with dCBP-1 leads to a significant and rapid reduction in p300 and CBP protein
levels.
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. Concentration ]
Cell Line Time Outcome Reference
Range

Near-complete
MM1S 10-1000 nM 6 hours degradation of [7]
p300/CBP

Near-complete
MM1R 10-1000 nM 6 hours degradation of [7]
p300/CBP

Near-complete
KMS-12-BM 10-1000 nM 6 hours degradation of [7]
p300/CBP

Near-complete
KMS34 10-1000 nM 6 hours degradation of [7]
p300/CBP

Almost complete

HAP1 10-1000 nM 6 hours loss of both CBP  [3]
and p300

Multiple Almost complete

Myeloma Cell 250 nM 1 hour degradation of [31[7]

Lines p300/CBP

Anti-proliferative Activity

The degradation of p300/CBP by dCBP-1 translates to potent anti-proliferative effects in cancer

cells.
Cell Line ICs0 (M) Reference
VCaP (Prostate Cancer) ~10 [819]
LNCaP (Prostate Cancer) ~10 [819]

Downstream Cellular Effects
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The degradation of p300/CBP initiates a cascade of downstream cellular events, primarily
impacting transcriptional regulation.

MYC Oncogene Expression

A key consequence of dCBP-1 treatment in multiple myeloma is the potent downregulation of
the MYC oncogene, a critical driver of tumor cell proliferation and survival.[2][3]

Histone Acetylation

dCBP-1 treatment leads to a near-complete loss of H3K27 acetylation (H3K27ac), a key
epigenetic mark associated with active enhancers and promoters.[2] This effect is more
pronounced than what is observed with p300/CBP inhibitors.[2]

)
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Cellular consequences of dCBP-1 action.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize dCBP-1.

Cell Culture
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Multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and HAP1 cells were
cultured in standard conditions as described in the primary literature.

Western Blotting for Protein Degradation

o Cell Lysis: Cells were treated with dCBP-1 at indicated concentrations and time points,
followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Protein concentration was determined using a BCA assay.

o SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a PVDF membrane.

e Antibody Incubation: Membranes were blocked and incubated with primary antibodies
against p300, CBP, and a loading control (e.g., GAPDH, Vinculin). Subsequently,
membranes were incubated with HRP-conjugated secondary antibodies.

o Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Cell Viability Assay (MTT Assay)

o Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

o Compound Treatment: Cells were treated with a serial dilution of dCBP-1 for a specified
duration (e.g., 72 hours).

o MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
was added to each well and incubated to allow for the formation of formazan crystals by
metabolically active cells.

e Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO
or a specialized solvent).

o Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a
microplate reader.
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o Data Analysis: ICso values were calculated by fitting the dose-response data to a sigmoidal
curve.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq) for H3K27ac

e Cross-linking: Cells were treated with dCBP-1 or vehicle control, followed by cross-linking
with formaldehyde.

o Chromatin Shearing: Chromatin was sheared to an average size of 200-500 bp using
sonication.

o Immunoprecipitation: Sheared chromatin was incubated with an antibody specific for
H3K27ac overnight.

o DNA Purification: The immunoprecipitated DNA was purified.

» Library Preparation and Sequencing: DNA libraries were prepared and sequenced using a
high-throughput sequencing platform.

o Data Analysis: Sequencing reads were aligned to the reference genome, and peaks were
called to identify regions of H3K27ac enrichment.

In Vitro Characterization

Cell Culture
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Workflow for the in vitro evaluation of dCBP-1.

Pharmacokinetics and Development of Analogs

While dCBP-1 is a potent in vitro tool, it exhibits poor pharmacokinetic properties that limit its
utility in in vivo models.[8] This has spurred the development of second-generation analogs
with improved drug-like characteristics.

One such analog, CBPD-409, has demonstrated excellent oral bioavailability and
pharmacokinetic properties.[1][10]

Pharmacokinetic Parameters of CBPD-409 in Mice:

Intravenous (1

Parameter Oral (3 mg/kg) Reference
mglkg)
Cmax (ng/mL) - 2494 [l]
TY (hours) 2.8 2.6 [1]
Clearance
1.7 - [1]

(mL/min/kg)

Oral Bioavailability (F) - 50% [1]

CBPD-409 induces robust degradation of p300/CBP with a DCso of 0.2—-0.4 nM and shows
potent anti-proliferative effects in prostate cancer cell lines with ICso values ranging from 1.2—
2.0 nM.[1]

Conclusion

dCBP-1 is a seminal tool compound that has significantly advanced our understanding of the
cellular functions of p300 and CBP. Its development showcases the power of in silico-guided
design in the creation of potent and selective PROTAC degraders. While its own therapeutic
potential is limited by its pharmacokinetic profile, dCBP-1 has paved the way for the
development of orally bioavailable analogs, such as CBPD-409, which hold promise for the
treatment of cancers dependent on p300/CBP activity. The detailed methodologies and data
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presented in this whitepaper provide a valuable resource for researchers in the fields of

chemical biology, drug discovery, and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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